(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Description
This compound is a highly complex peptide derivative with multiple stereospecific modifications. Its structure includes:
- A branched peptide backbone with (S)-configured amino acid residues.
- Functional groups such as carboxylic acids, amides, and a trifluoroacetic acid (TFA) counterion.
- Substituents like phenyl ethyl and methylpentanoyl moieties, which likely influence its solubility and biological interactions. The TFA component is a common counterion in synthetic peptides, enhancing stability and purification efficiency during synthesis .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N10O18.C2HF3O2/c1-20(2)15-27(50-42(69)28(17-31(46)56)52-43(70)35(21(3)4)54-39(66)26(12-14-33(59)60)49-37(64)24(45)19-55)41(68)51-29(18-34(61)62)40(67)47-22(5)36(63)48-25(11-13-32(57)58)38(65)53-30(44(71)72)16-23-9-7-6-8-10-23;3-2(4,5)1(6)7/h6-10,20-22,24-30,35,55H,11-19,45H2,1-5H3,(H2,46,56)(H,47,67)(H,48,63)(H,49,64)(H,50,69)(H,51,68)(H,52,70)(H,53,65)(H,54,66)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7)/t22-,24-,25-,26-,27-,28-,29-,30-,35-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLQHHRTDDYAPM-WQXFFSLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67F3N10O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid is a complex peptide-like molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a highly intricate structure featuring multiple amino acid residues and functional groups that may influence its biological activity. The structural complexity suggests potential interactions with various biological targets, including enzymes and receptors.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₃₃H₄₃N₇O₁₁F₃ |
| Molecular Weight | 681.83 g/mol |
| Functional Groups | Amines, carboxylic acids, hydroxyl groups |
| Chirality | Multiple chiral centers (4S, 2S configurations) |
The biological activity of this compound is hypothesized to involve interactions with specific protein targets, potentially modulating pathways related to cell signaling and immune response. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against specific targets. For instance, the compound has shown promise in disrupting protein-protein interactions critical for tumor growth and metastasis.
Case Study: PD-L1 Inhibition
A study focused on the inhibition of PD-L1 (Programmed Death-Ligand 1), a key player in immune evasion by tumors, demonstrated that modifications in the structure of similar compounds led to enhanced binding affinity and biological activity. The results indicated that the compound could effectively disrupt the PD-1/PD-L1 interaction at low nanomolar concentrations, suggesting potential therapeutic applications in cancer immunotherapy .
Table 2: Biological Assays Summary
| Assay Type | Target | Concentration Range | Result |
|---|---|---|---|
| NMR Spectroscopy | PD-L1 | Low nanomolar | Disruption of binding |
| ELISA | Cytokine release | High micromolar | No significant activity |
| Cell Viability Assay | Cancer Cells | Varying concentrations | Significant cytotoxicity |
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and off-target effects. Further studies are required to elucidate its safety profile comprehensively.
Future Directions
Ongoing research focuses on optimizing the chemical structure to enhance selectivity and reduce toxicity while maintaining efficacy. Computational modeling and structure-activity relationship (SAR) studies are critical for guiding these modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other peptide-based molecules documented in the evidence:
Research Findings and Data Gaps
- Structural Predictions : Computational modeling (e.g., using PubChem’s tools) could predict logP values or binding affinities, but such analyses are absent in the evidence .
- Toxicological Data : Analogues with trifluoroacetate counterions are generally low in acute toxicity, but chronic exposure risks (e.g., hepatotoxicity) remain unstudied for this compound .
Preparation Methods
Methodology
- The peptide chain is assembled on an insoluble resin support.
- Protected amino acid derivatives, each with specific side-chain protecting groups, are sequentially coupled using activating agents (e.g., HBTU, HATU).
- After each coupling, washing and deprotection steps are performed to prepare for the next amino acid addition.
- Final cleavage from the resin and side-chain deprotection are typically achieved using trifluoroacetic acid, which also forms the trifluoroacetic acid salt of the peptide.
Advantages
- High purity and yield through automation.
- Precise stereochemical control at each residue.
- Scalability for industrial or research production.
Example
The synthesis of related peptides such as C3bot (154-182) was reported using SPPS, highlighting the method's suitability for peptides with multiple amino and hydroxy substituents.
Asymmetric Synthesis of Key Building Blocks
The preparation of stereochemically pure amino acid components is critical.
Hydroxy and Amino Acid Derivatives
- Hydroxylated amino acids like (2S,4S)-2-amino-4-hydroxy-pentanedioic acid are synthesized via asymmetric hydroxylation of L-glutamic acid or related precursors.
- Oxidizing agents such as osmium tetroxide or potassium permanganate, often in the presence of chiral ligands, ensure stereoselectivity.
- Biotechnological approaches using genetically engineered microorganisms expressing specific hydroxylases provide environmentally friendly alternatives with high stereospecificity.
Maintenance of Stereochemical Purity
- Use of chiral auxiliaries or enzymatic resolution during synthesis.
- Application of protecting groups (e.g., tert-butyloxycarbonyl) to prevent racemization during activation and coupling steps.
- Verification by chiral HPLC and polarimetry to confirm enantiomeric excess above 98%.
Chemical Coupling and Acylation Reactions
The formation of amide bonds between amino acid residues and acylation of functional groups are essential steps.
Acylation of Amino Acid Derivatives
- For example, acylation of 2-substituted 6-oxohexahydropyrimidine-4-carboxylic acids with 3-(acetylthio)propionyl chloride in acetone at low temperatures (5–10°C) yields acylated intermediates with high stereoselectivity.
- These reactions proceed with yields between 70% and 90%, maintaining the stereochemical integrity of the molecule.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 3-(acetylthio)propionyl chloride, acetone, 5–10°C | 70–90 | High stereoselectivity |
| Coupling (SPPS) | HBTU/HATU, base (DIPEA), DMF | >85 | Efficient peptide bond formation |
| Deprotection & Cleavage | Trifluoroacetic acid (TFA), scavengers (e.g., water) | Quantitative | Simultaneous side-chain deprotection and resin cleavage |
Analytical Verification of Preparation
- NMR Spectroscopy (¹H and ¹³C) : Confirms structure and stereochemistry; detects cis/trans conformers in solution.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- Chiral HPLC : Ensures enantiomeric purity.
- Elemental Analysis : Confirms chemical composition.
- Polarimetry : Measures optical rotation to verify stereochemical configuration.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Asymmetric synthesis of amino acids | Hydroxylation of L-glutamic acid using chiral catalysts | Osmium tetroxide, potassium permanganate, chiral ligands | Stereochemically pure building blocks |
| Solid-Phase Peptide Synthesis (SPPS) | Sequential peptide assembly on resin | Protected amino acids, HBTU/HATU, DIPEA, DMF | Efficient chain elongation with stereocontrol |
| Acylation reactions | Functional group modification on amino acid derivatives | Acyl chlorides, acetone, low temperature | High yield, stereospecific intermediates |
| Final deprotection and cleavage | Removal of protecting groups and resin cleavage | Trifluoroacetic acid (TFA), scavengers | Peptide obtained as TFA salt |
| Analytical characterization | Structural and purity confirmation | NMR, HRMS, chiral HPLC, polarimetry | Ensures compound identity and purity |
Q & A
Q. What are the key challenges in synthesizing this peptide, and what strategies can be employed to ensure stereochemical fidelity?
The compound contains multiple chiral centers and labile functional groups (e.g., amide bonds, carboxylic acids). A multi-step solid-phase peptide synthesis (SPPS) approach is recommended, with iterative deprotection and coupling steps. Protecting groups like Fmoc for amines and tert-butyl for carboxylic acids can mitigate side reactions. Real-time monitoring via LC-MS or MALDI-TOF is critical to verify intermediate purity .
Q. How can researchers characterize the compound’s purity and structural integrity?
Use a combination of:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (theoretical: ~1071.1 g/mol) .
- NMR spectroscopy (1H, 13C, and 2D-COSY) to resolve stereochemistry and verify backbone connectivity .
- Circular dichroism (CD) to assess secondary structure in solution.
Q. What biochemical assays are suitable for studying its potential enzyme interactions?
Kinetic assays (e.g., fluorescence-based or calorimetry) can evaluate inhibition or substrate activity. For example, if targeting proteases, measure changes in substrate turnover rates using fluorogenic substrates. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinities .
Advanced Research Questions
Q. How can computational methods predict interactions between this peptide and biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding modes. Focus on residues with reactive groups (e.g., carboxy termini, hydroxyl groups) and compare results to experimental SPR/MST data. Density functional theory (DFT) may further elucidate electronic interactions at binding sites .
Q. What experimental designs are recommended to resolve contradictory data in stereochemical analysis?
If NMR data conflicts with crystallography or CD results:
- Perform NOESY experiments to confirm spatial proximity of protons.
- Use X-ray crystallography (if crystals can be obtained) for definitive stereochemical assignment.
- Cross-validate with enantioselective synthesis of fragments to isolate and test individual stereoisomers .
Q. How can heuristic algorithms optimize reaction yields for large-scale synthesis?
Bayesian optimization or genetic algorithms can systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, a 2023 study demonstrated a 20–30% yield improvement in peptide coupling steps using Bayesian-guided protocols .
Q. What strategies mitigate degradation of the trifluoroacetic acid (TFA) counterion during purification?
TFA is labile under basic conditions. Use:
- Ion-exchange chromatography to replace TFA with stable counterions (e.g., acetate).
- Lyophilization at controlled pH (pH 5–6) to prevent acid-catalyzed hydrolysis.
- Monitor degradation via 19F NMR to detect free TFA .
Methodological Tables
Table 1. Key spectroscopic signatures for structural validation
| Technique | Expected Signals | Purpose |
|---|---|---|
| 1H NMR | δ 1.2–1.5 ppm (methyl groups), δ 7.2–7.4 ppm (phenyl protons) | Confirm side-chain environments |
| HR-MS | [M+H]+ at m/z 1072.1 (calc. 1071.1) | Verify molecular weight |
| CD | Negative peak at 222 nm (α-helix) | Assess secondary structure |
Table 2. Reaction optimization parameters for Bayesian algorithms
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 0–40°C | Higher temps accelerate coupling but risk epimerization |
| Solvent (DMF:H2O) | 95:5–80:20 | Polar solvents improve solubility |
| Coupling reagent | HATU vs. PyBOP | HATU preferred for sterically hindered residues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
